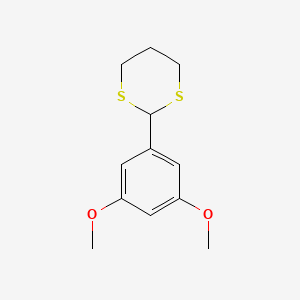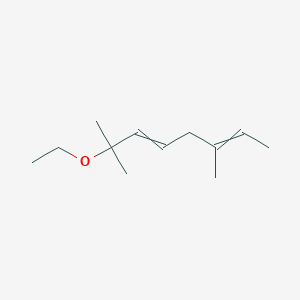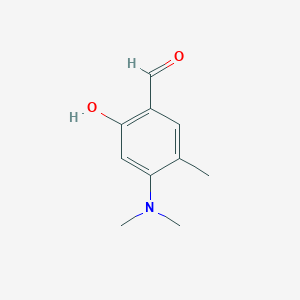
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a methyl group attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde typically involves the reaction of 4-(Dimethylamino)benzaldehyde with suitable reagents to introduce the hydroxy and methyl groups. One common method involves the use of Friedel-Crafts alkylation, where the benzaldehyde is reacted with methylating agents under acidic conditions to introduce the methyl group. The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the hydroxy and methyl groups, making it less versatile in certain reactions.
4-(Dimethylamino)-2-hydroxybenzaldehyde: Similar but lacks the methyl group, affecting its reactivity and applications.
4-(Dimethylamino)-5-methylbenzaldehyde: Lacks the hydroxy group, limiting its use in hydrogen bonding interactions.
Uniqueness
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde is unique due to the presence of all three functional groups (dimethylamino, hydroxy, and methyl) on the benzaldehyde core. This combination of functional groups enhances its reactivity and allows for a broader range of applications in various fields .
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
4-(dimethylamino)-2-hydroxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(6-12)10(13)5-9(7)11(2)3/h4-6,13H,1-3H3 |
InChI-Schlüssel |
CMFPTTXFNONIRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N(C)C)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



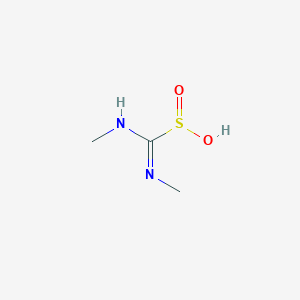
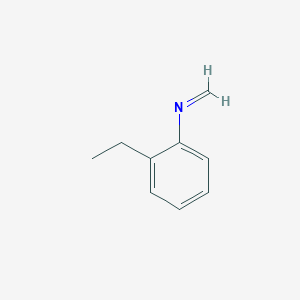
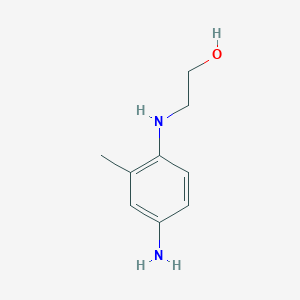
silane](/img/structure/B14628319.png)
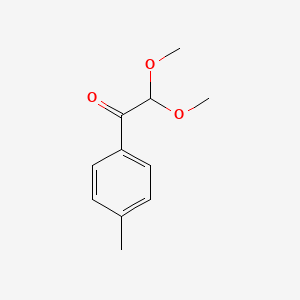
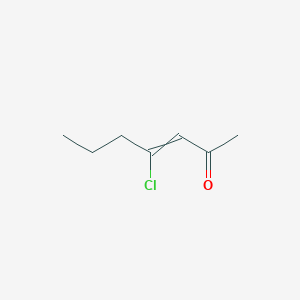
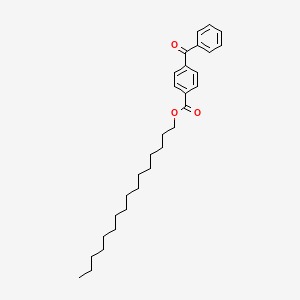
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
